![molecular formula C20H15BrN2O4 B14153697 3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazinylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-(4-bromophenyl)acetyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the furan ring.
Introduction of the benzoic acid moiety: This step involves the coupling of the furan ring with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the hydrazinylidene linkage.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring.
Reduction: Reduced forms of the hydrazinylidene linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of hydrazinylidene compounds with biological targets.
Wirkmechanismus
The mechanism of action of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The hydrazinylidene linkage can form hydrogen bonds with biological macromolecules, while the furan and benzoic acid moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-(4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid: This compound has a similar hydrazinylidene linkage but features a pyrazole ring instead of a furan ring.
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: This compound contains a furan ring and a hydrazinylidene linkage but differs in the substitution pattern and additional functional groups.
Uniqueness
The uniqueness of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom on the phenyl ring allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C20H15BrN2O4 |
|---|---|
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H15BrN2O4/c21-16-6-4-13(5-7-16)10-19(24)23-22-12-17-8-9-18(27-17)14-2-1-3-15(11-14)20(25)26/h1-9,11-12H,10H2,(H,23,24)(H,25,26)/b22-12+ |
InChI-Schlüssel |
UYXLZFYCFMBWSO-WSDLNYQXSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)CC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)CC3=CC=C(C=C3)Br |
Löslichkeit |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



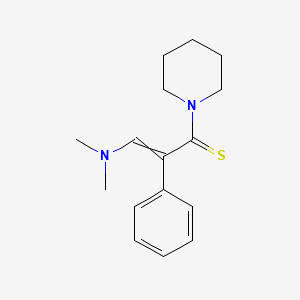
![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)

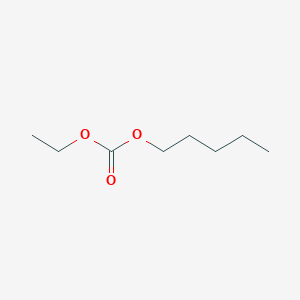
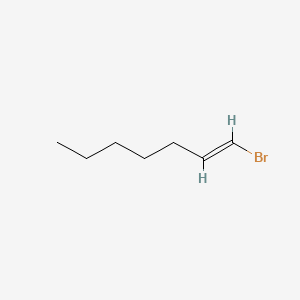
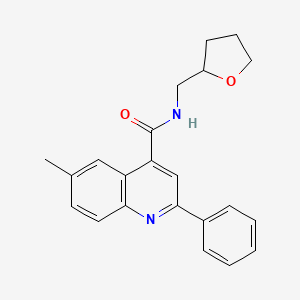
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
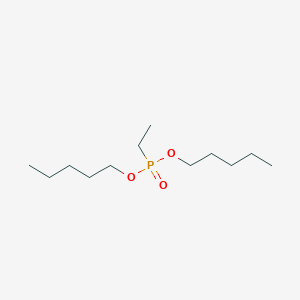
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)


